2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole
CAS No.:
Cat. No.: VC20260058
Molecular Formula: C18H11F3N2
Molecular Weight: 312.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H11F3N2 |
|---|---|
| Molecular Weight | 312.3 g/mol |
| IUPAC Name | 2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole |
| Standard InChI | InChI=1S/C18H11F3N2/c19-18(20,21)13-10-15(11-6-2-1-3-7-11)23-17-16(13)12-8-4-5-9-14(12)22-17/h1-10H,(H,22,23) |
| Standard InChI Key | WUUVAWPUXUYJOP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4N3)C(=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrido[2,3-b]indole system, where a pyridine ring is fused to an indole moiety at the 2,3-positions. The phenyl group at position 2 and the trifluoromethyl (-CF₃) group at position 4 introduce steric and electronic modifications that influence reactivity and intermolecular interactions. The IUPAC name, 2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole, reflects this substitution pattern (Figure 1).
Table 1: Key Physicochemical Properties
The trifluoromethyl group contributes to the molecule’s lipophilicity, as evidenced by its predicted XLogP3 value of 5.2 . This property enhances membrane permeability, a critical factor in drug bioavailability.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are pivotal in confirming the compound’s structure. The ¹H NMR spectrum typically exhibits aromatic proton resonances between δ 7.2–8.5 ppm, with distinct splitting patterns due to the fused ring system. The ¹⁹F NMR spectrum shows a singlet near δ -60 ppm, characteristic of the -CF₃ group .
Synthesis Methods
One-Pot Multi-Component Reactions
A patented method (CN104774202A) describes a one-pot synthesis using 1-bromo-2-(2,2-dibromovinyl)benzene, α,β-unsaturated aldehydes, and ammonia in the presence of copper catalysts . This approach achieves yields up to 51% under mild conditions (60–100°C), avoiding intermediate purification steps . The reaction mechanism involves sequential Suzuki coupling, cyclization, and aromatization (Scheme 1).
Scheme 1: Proposed pathway for the synthesis of 2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole .
Alternative Routes
VulcanChem reports a solvent-free method using chalcone, oxindole, and ammonium acetate, which proceeds via Knoevenagel condensation and subsequent cyclization. This method offers environmental benefits by eliminating volatile organic solvents but requires higher temperatures (120–150°C).
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound’s planar structure facilitates intercalation into microbial DNA, disrupting replication. Against Staphylococcus aureus (MRSA), minimal inhibitory concentrations (MICs) of 8–16 µg/mL have been observed, surpassing ampicillin in resistant strains.
Analytical and Pharmacokinetic Profiling
Metabolic Stability
Microsomal stability assays indicate a half-life (t₁/₂) of 45 minutes in human liver microsomes, with primary metabolites resulting from CYP3A4-mediated oxidation of the phenyl ring .
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for introducing sulfonamide or piperazine groups to enhance solubility. Analogues with 4-methylpiperazine substitutions show improved aqueous solubility (logS = -3.2 vs. -4.8 for the parent compound) without compromising potency .
Formulation Strategies
Nanoemulsions and liposomal encapsulation have been explored to address the compound’s low oral bioavailability (F = 12% in rats). PEGylated liposomes increase bioavailability to 34% by reducing hepatic first-pass metabolism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume